molecular formula C10H12ClLiO2 B14320600 lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide CAS No. 110905-09-4

lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide

Cat. No.: B14320600
CAS No.: 110905-09-4
M. Wt: 206.6 g/mol
InChI Key: JZLGTUQOQMADDN-UHFFFAOYSA-N
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Description

Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide is a chemical compound with the molecular formula C10H12ClLiO2 It is a lithium salt derivative of a substituted benzene ring, featuring both chloroethyl and dimethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide typically involves the reaction of 4-(2-chloroethyl)-1,2-dimethoxybenzene with a lithium reagent. One common method is the lithiation of the benzene derivative using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide has several scientific research applications:

Mechanism of Action

The mechanism by which lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets .

Properties

CAS No.

110905-09-4

Molecular Formula

C10H12ClLiO2

Molecular Weight

206.6 g/mol

IUPAC Name

lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide

InChI

InChI=1S/C10H12ClO2.Li/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h4,7H,5-6H2,1-2H3;/q-1;+1

InChI Key

JZLGTUQOQMADDN-UHFFFAOYSA-N

Canonical SMILES

[Li+].COC1=C(C=C([C-]=C1)CCCl)OC

Origin of Product

United States

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